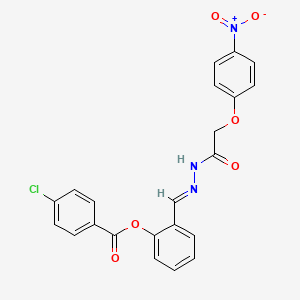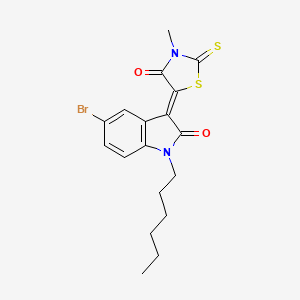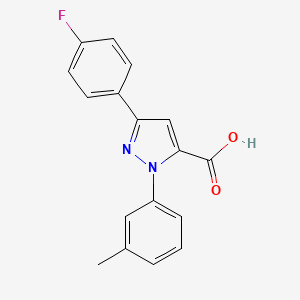
2-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C22H16ClN3O6 and a molecular weight of 453.842 g/mol . This compound is notable for its unique structure, which includes a nitrophenoxy group, an acetyl group, a carbohydrazonoyl group, and a chlorobenzoate group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Vorbereitungsmethoden
The synthesis of 2-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of nitrophenoxy and chlorobenzoate groups on biological systems.
Wirkmechanismus
The mechanism of action of 2-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The chlorobenzoate group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate include:
4-Bromo-2-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a bromine atom instead of a chlorine atom, which may affect its reactivity and biological activity.
2-Methoxy-4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a different arrangement of the nitrophenoxy and chlorobenzoate groups, which may alter its chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
765276-62-8 |
|---|---|
Molekularformel |
C22H16ClN3O6 |
Molekulargewicht |
453.8 g/mol |
IUPAC-Name |
[2-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H16ClN3O6/c23-17-7-5-15(6-8-17)22(28)32-20-4-2-1-3-16(20)13-24-25-21(27)14-31-19-11-9-18(10-12-19)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+ |
InChI-Schlüssel |
OZSVGFORLZKIJZ-ZMOGYAJESA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-furylmethyl)amino]-7-methyl-3-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15085034.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B15085040.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15085047.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15085050.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15085053.png)
![N-(2-Methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide](/img/structure/B15085066.png)
![2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B15085068.png)

![Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate](/img/structure/B15085072.png)
![methyl 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B15085075.png)
![2-Methoxyethyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15085082.png)

![2-(4-butylphenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide](/img/structure/B15085089.png)
